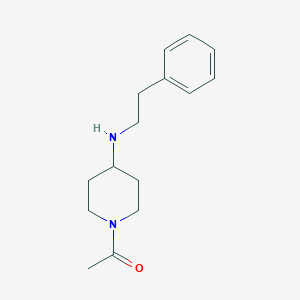

N-(1-乙酰哌啶-4-基)-N-苄基甲基胺

描述

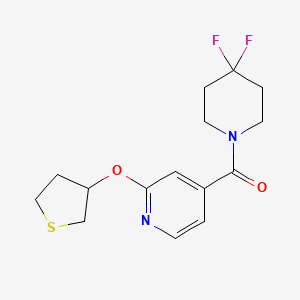

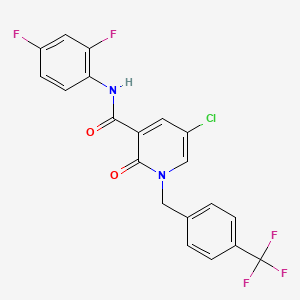

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

科学研究应用

抗乙酰胆碱酯酶活性

研究表明,与 N-(1-乙酰哌啶-4-基)-N-苄基甲胺密切相关的哌啶衍生物表现出有效的抗乙酰胆碱酯酶 (anti-AChE) 活性。这一点很重要,因为 AChE 抑制剂是阿尔茨海默病等疾病的潜在治疗方法,它们可以通过增强胆碱能传递来帮助减轻记忆力缺陷。例如,一项研究合成了一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,并发现了对 AChE 具有显着抑制作用的化合物,突出了它们作为抗痴呆剂的潜力 (Sugimoto 等人,1990)。

药理和毒理学筛选

另一个研究领域涉及对新化合物的药理和毒理学筛选,以了解其潜在治疗用途。一项研究调查了一系列新的苯并咪唑-吗啉衍生物对包括乙酰胆碱酯酶 (AChE) 在内的各种酶的抑制作用,展示了多作用治疗剂的潜力。该研究还评估了这些化合物的细胞毒性和遗传毒性,证实了它们的非细胞毒性和非遗传毒性,这对于开发安全的药物至关重要 (Can 等人,2017)。

组蛋白脱乙酰酶抑制

在寻找抗癌药物的过程中,组蛋白脱乙酰酶 (HDAC) 的抑制已成为一种有前途的策略。对诸如 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 等化合物进行的研究表明,对 HDAC 的选择性抑制可以阻断癌细胞增殖并诱导细胞凋亡,突出了这些化合物在癌症治疗中的潜力 (Zhou 等人,2008)。

杀虫和杀菌活性

对新型农业化学品的搜索导致合成和评估哌啶衍生物的杀虫和杀菌活性。研究已经开发出对各种害虫和疾病表现出有效作用的化合物,为保护农作物和支持农业生产力做出了贡献。例如,含有 β-甲氧基丙烯酸酯的 N-乙酰吡唑啉衍生物由于其双重杀菌和杀虫特性而被确定为有希望的候选者 (Zhao 等人,2008)。

抗结核活性

抗结核 (TB) 斗争因具有有效抗结核活性的新型化学支架的开发而得到加强。对 4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺衍生物的研究显示出巨大的希望,几种化合物对结核分枝杆菌表现出有效的活性。这些发现对于寻找结核病(一项重大的全球健康挑战)的新治疗方法的持续努力至关重要 (Nimbalkar 等人,2018)。

作用机制

While specific information about the mechanism of action of “N-(1-acetylpiperid-4-yl)-N-benzylmethylamine” is not available, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

未来方向

属性

IUPAC Name |

1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-13(18)17-11-8-15(9-12-17)16-10-7-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFIGIFDDSVHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)

![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)

![8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2691667.png)

![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)

![(1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione](/img/structure/B2691686.png)